Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate
Description
Properties
CAS No. |
53252-34-9 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2-ethyl-4-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-3-7-8(6(10)5-13-7)9(11)12-4-2/h3-5H2,1-2H3 |
InChI Key |
BKIJMNAUELDQDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)CO1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is recognized for its potential as an anti-cancer agent. It has been shown to induce apoptosis in various cancer cell lines, particularly promyelocytic leukemia HL-60 cells. The compound's mechanism involves:
- Caspase Activation : Induction of caspase pathways leading to programmed cell death.
- Regulation of Apoptotic Proteins : Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress and cell death.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the synthesis of more complex molecules. Applications include:
- Synthesis of Heterocyclic Compounds : Used as a building block for creating other furan derivatives.
- Pharmaceutical Development : Acts as a precursor in the development of new therapeutic agents.
Biochemical Research
In biochemical assays, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with cellular components makes it valuable in exploring cellular mechanisms.
Anti-Cancer Activity
A pivotal study demonstrated that derivatives of Ethyl 2-ethyl compounds exhibit significant anti-proliferative effects on leukemia cell lines. For instance, an analog was shown to effectively induce apoptosis through increased caspase activity and altered mitochondrial dynamics .
Biochemical Assays
Research has confirmed that treatment with Ethyl 2-ethyl compounds leads to elevated levels of intracellular calcium and ROS, which are critical indicators of apoptotic processes . These findings underscore the compound's utility in cancer research and therapeutic development.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of key analogs:
Table 1: Structural and Functional Comparison of Selected Dihydrofuran Carboxylates
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs):
- The 4-fluorophenyl substituent () enhances cytotoxicity, likely due to increased electrophilicity and membrane permeability. Its IC₅₀ of 0.002 µM against HEPG2/MCF7 cells underscores the potency of halogenated aryl groups .
- Chlorobenzyl derivatives (e.g., JOT01007) exhibit mitochondrial-targeted apoptosis, with chlorine improving lipophilicity and cellular uptake .
Amino Substituents: Anilino groups (Compound 131) enable hydrogen bonding and π-π interactions with cellular targets, facilitating caspase-3 activation and ROS-mediated apoptosis . Methoxy or hydroxyl substitutions on the anilino ring reduce activity, indicating steric or electronic sensitivity .
Alkyl vs. Aryl Groups:
Mechanistic Insights
Anticancer Activity:
- Antiviral Activity: CW-33’s dimethylanilino group binds the JEV NS2B-NS3 protease active site, as shown by molecular docking. This interaction disrupts viral replication .
Biological Activity
Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its effects on cancer cells. This article aims to explore its biological activity, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a furan ring with an ethyl ester and a keto group. Its molecular formula is and it has a unique structure that contributes to its biological activity.
The primary biological target of this compound is the promyelocytic leukemia HL-60 cell line. The compound exhibits anti-proliferative effects by inducing apoptosis through several biochemical pathways:
- Apoptosis Induction : The compound activates caspase-3, a critical enzyme in the execution phase of apoptosis. It also upregulates Bax (a pro-apoptotic protein) and downregulates Bcl-2 (an anti-apoptotic protein) .
- Intracellular Changes : Treatment with the compound leads to increased intracellular calcium levels and enhanced production of reactive oxygen species (ROS), which are crucial for triggering apoptotic pathways .
- Mitochondrial Effects : The compound alters mitochondrial membrane potential, which is a key event in the early phases of apoptosis .
Pharmacological Effects
This compound has demonstrated various pharmacological effects:
- Anti-cancer Activity : Studies indicate that the compound significantly reduces the proliferation of HL-60 cells with a half-maximal inhibitory concentration (IC50) around 23.5 µM . The induction of apoptosis in these cells suggests potential for development as an anti-leukemia therapeutic.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Applications in Research
This compound serves as a precursor for synthesizing various heterocyclic compounds and has potential applications in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
